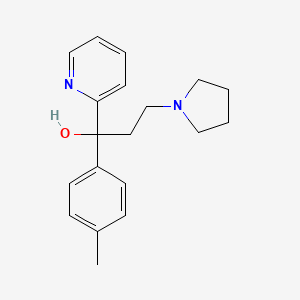

3,5-Dihidroxi-2-naftoato de metilo

Descripción general

Descripción

Methyl 3,5-dihydroxy-2-naphthoate is a chemical compound with the CAS Number: 185989-39-3 . It has a molecular weight of 218.21 and its IUPAC name is methyl 3,5-dihydroxy-2-naphthoate . It is used as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions .

Synthesis Analysis

The synthesis of Methyl 3,5-dihydroxy-2-naphthoate involves several steps. One method involves the use of sulfuric acid . The reaction conditions include a temperature of 25℃ and an industrial scale . Another method involves the use of thionyl chloride . The reaction mixture is concentrated to dryness and the residue is taken up in cold water .Molecular Structure Analysis

The InChI code for Methyl 3,5-dihydroxy-2-naphthoate is 1S/C12H10O4/c1-16-12 (15)9-5-7-3-2-4-10 (13)8 (7)6-11 (9)14/h2-6,13-14H,1H3 . The molecular formula is C12H10O4 .Chemical Reactions Analysis

Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions. For instance, it undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .Physical and Chemical Properties Analysis

Methyl 3,5-dihydroxy-2-naphthoate has a molecular weight of 218.21 . It is a solid at room temperature . The storage temperature is 2-8C in a sealed, dry environment .Aplicaciones Científicas De Investigación

Síntesis de Derivados de la Vitamina K

3,5-Dihidroxi-2-naftoato de metilo: es un precursor clave en la síntesis de diversas formas de vitamina K, que son esenciales para la coagulación de la sangre y la salud ósea . La estructura del compuesto permite la creación de unidades de metilnaftoquinona, que son integrales para la función de la vitamina K.

Biorremediación

Este compuesto juega un papel en las vías de degradación microbiana de hidrocarburos aromáticos policíclicos (HAP), que son contaminantes ambientales . Los microorganismos pueden metabolizar This compound durante la descomposición del naftaleno y sus derivados, ayudando en los esfuerzos de biorremediación.

Síntesis Orgánica

En química orgánica, This compound se utiliza como bloque de construcción para moléculas complejas. Sus sitios reactivos lo hacen adecuado para diversas reacciones de acoplamiento, que son fundamentales en la creación de diversos compuestos orgánicos .

Investigación Farmacéutica

La estructura del compuesto es similar a la de las naftoquinonas, que tienen propiedades medicinales. Se puede utilizar en el diseño y síntesis de productos farmacéuticos que requieren una porción de naftoquinona .

Ciencia de Materiales

This compound: se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, donde la estructura del naftaleno imparte propiedades químicas y físicas específicas .

Química Analítica

Debido a su estructura química distintiva, This compound puede servir como compuesto estándar o de referencia en análisis cromatográfico y otras técnicas analíticas para identificar o cuantificar compuestos similares .

Mecanismo De Acción

Target of Action

Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Biochemical Pathways

Methyl 3,5-dihydroxy-2-naphthoate affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.

Action Environment

The action of Methyl 3,5-dihydroxy-2-naphthoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.

Safety and Hazards

The safety information for Methyl 3,5-dihydroxy-2-naphthoate includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Methyl 3,5-dihydroxy-2-naphthoate and its derivatives show important biological and medicinal properties . For example, it is hypothesized that it is utilized to produce clotting factors if phylloquinone (vitamin K 1) is unavailable . With the progress in medical research and the newly discovered functions of VK 2 in inhibiting ferroptosis and reducing the risk of Parkinson’s and Alzheimer’s, many companies have realized the importance of industrializing VK 2 production .

Análisis Bioquímico

Biochemical Properties

Methyl 3,5-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of menaquinone (vitamin K2). It interacts with enzymes such as 1-deoxyxylulose-5-phosphate synthase, isopentenyl-diphosphate delta-isomerase, and 1-deoxyxylulose-5-phosphate reductase. These interactions are crucial for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2 . The compound also interacts with other biomolecules, including NADPH and NADH, which are essential cofactors in redox reactions .

Cellular Effects

Methyl 3,5-dihydroxy-2-naphthoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the energetic metabolism of Caco-2 cells by reducing alpha-glucosidase activity and mitochondrial respiration . This compound also impacts glycolysis, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of Methyl 3,5-dihydroxy-2-naphthoate involves its binding interactions with specific enzymes and biomolecules. It acts as an inhibitor of alpha-glucosidase, reducing the hydrolysis of sugar linkages during carbohydrate digestion . Additionally, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s antioxidant properties also contribute to its molecular effects, as it scavenges free radicals and reduces oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3,5-dihydroxy-2-naphthoate change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Methyl 3,5-dihydroxy-2-naphthoate can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and reduced mitochondrial respiration .

Dosage Effects in Animal Models

The effects of Methyl 3,5-dihydroxy-2-naphthoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance vitamin K2 synthesis and improve blood clotting . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic benefits without adverse effects .

Metabolic Pathways

Methyl 3,5-dihydroxy-2-naphthoate is involved in several metabolic pathways, including the shikimate pathway and the menaquinone biosynthesis pathway . It interacts with enzymes such as chorismate dehydratase and NADH-quinone oxidoreductase, which are essential for the production of menaquinone-7 . The compound also affects metabolic flux by modulating the availability of cofactors such as NADPH and NADH .

Transport and Distribution

Within cells and tissues, Methyl 3,5-dihydroxy-2-naphthoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported to mitochondria, where it exerts its effects on mitochondrial respiration and energy production .

Subcellular Localization

The subcellular localization of Methyl 3,5-dihydroxy-2-naphthoate is influenced by targeting signals and post-translational modifications . The compound is often found in mitochondria, where it affects mitochondrial function and oxidative phosphorylation . Additionally, it may be localized to other organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in menaquinone biosynthesis .

Propiedades

IUPAC Name |

methyl 3,5-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZFUMSUAUJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471737 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185989-39-3 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)

![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)